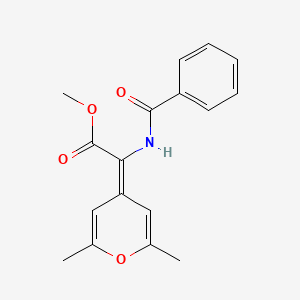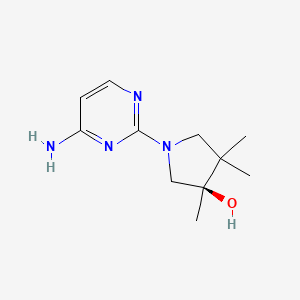![molecular formula C13H14N6O B5629060 N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5629060.png)
N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine (DMPO) is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure makes it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine acts as a spin trap by reacting with free radicals and forming stable adducts. The resulting adducts can be detected using various spectroscopic techniques, including electron paramagnetic resonance (EPR) spectroscopy. This compound has been shown to trap a variety of free radicals, including superoxide, hydroxyl radical, and nitric oxide.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death in various cell types, including neurons and cardiomyocytes. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for lab experiments. Its unique chemical structure makes it a valuable tool for investigating oxidative stress and free radical biology. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It can be difficult to obtain high yields and purity during the synthesis process, and the cost of this compound can be prohibitive for some researchers.
Orientations Futures
There are several future directions for N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine research. One area of interest is the development of new spin traps that can trap specific types of free radicals. Additionally, there is ongoing research into the use of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Furthermore, there is a need for further investigation into the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized using a multi-step process that involves the reaction of 4-methylphenylhydrazine with glyoxal in the presence of a catalyst. The resulting intermediate product is then reacted with dimethylamine and a pyrazine derivative to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been used extensively in scientific research for its ability to act as a spin trap for free radicals. Its unique chemical structure allows it to react with free radicals and form stable adducts that can be detected using various spectroscopic techniques. This property makes this compound a valuable tool for investigating oxidative stress, which is implicated in many diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
5-N,5-N-dimethyl-6-N-(4-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-8-4-6-9(7-5-8)14-12-13(19(2)3)16-11-10(15-12)17-20-18-11/h4-7H,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQJBYHIKJOGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)
![N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5628995.png)

![N-{4-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5629011.png)
![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)


![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5629042.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5629076.png)


![1-cyclopentyl-4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5629093.png)
